molecular formula C3H5NO B165350 Lactonitrile CAS No. 78-97-7

Lactonitrile

Cat. No.: B165350
CAS No.: 78-97-7
M. Wt: 71.08 g/mol
InChI Key: WOFDVDFSGLBFAC-UHFFFAOYSA-N
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Description

Lactonitrile, also known as 2-hydroxypropanenitrile, is an organic compound with the chemical formula CH₃CH(OH)CN. It is a colorless liquid, although degraded samples can appear yellow. This compound is an intermediate in the industrial production of ethyl lactate and lactic acid . It is the cyanohydrin of acetaldehyde and plays a significant role in various chemical processes.

Preparation Methods

Lactonitrile is synthesized through the nucleophilic addition of hydrogen cyanide to acetaldehyde in the presence of a base catalyst. This reaction occurs in the liquid phase under high pressure . The resulting this compound is then recovered and purified by distillation. Industrial production methods involve the hydrolysis of this compound using sulfuric acid to obtain lactic acid and ammonium sulfate .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most industrially significant reaction of lactonitrile, enabling large-scale production of lactic acid and its derivatives.

Acid-Catalyzed Hydrolysis

This compound undergoes hydrolysis in the presence of strong acids (e.g., H₂SO₄, HCl) to yield lactic acid (CH₃CH(OH)COOH) and ammonium salts:
CH CH OH CN+H O+H SO CH CH OH COOH+(NH )2SO \text{CH CH OH CN}+\text{H O}+\text{H SO }\rightarrow \text{CH CH OH COOH}+(\text{NH })₂\text{SO }

  • Conditions : Reaction occurs at elevated temperatures (80–100°C) with excess acid .

  • Byproducts : Ammonium bisulfate (NH₄HSO₄) forms as a co-product, which is separated via methanol addition to isolate methyl lactate .

Table 1: Hydrolysis Parameters

CatalystTemperature (°C)Product Yield (%)ByproductSource
H₂SO₄80–10090(NH₄)₂SO₄
HCl70–9085NH₄Cl

Alkaline Hydrolysis

In alkaline media, this compound decomposes to release toxic hydrogen cyanide (HCN) :
CH CH OH CN+OH CH CHO+CN +H O\text{CH CH OH CN}+\text{OH }\rightarrow \text{CH CHO}+\text{CN }+\text{H O}

  • Stability : Hydrolysis half-life is 15 days at pH 9 (25°C), but negligible at pH ≤7 .

Decomposition and Thermal Stability

This compound is thermally unstable, decomposing under heat or alkaline conditions:

Thermal Decomposition

At temperatures >90°C, this compound degrades into acetaldehyde and HCN :
CH CH OH CNΔCH CHO+HCN\text{CH CH OH CN}\xrightarrow{\Delta}\text{CH CHO}+\text{HCN}

  • Industrial Impact : Distillation above 70°C increases impurities (e.g., acetaldehyde, HCN), reducing yield .

pH-Dependent Instability

  • Alkali-Induced Decomposition : Exposure to NaOH or KOH accelerates HCN release, necessitating pH control during storage .

  • Neutralization : Stabilized with H₂SO₄ to maintain pH <4 for prolonged storage .

Oxidation

This compound reacts violently with strong oxidizers (e.g., peroxides, chlorates), releasing toxic fumes (HCN, NOₓ) .

Reduction

Catalytic hydrogenation in the presence of Raney nickel produces alanine (CH₃CH(NH₂)COOH) :
CH CH OH CN+2CH CH NH COOH\text{CH CH OH CN}+2\text{H }\rightarrow \text{CH CH NH COOH}

  • Conditions : High-pressure H₂ (3–5 atm) at 50–70°C .

Key Hazards

  • HCN Release : Decomposition in alkaline or high-temperature environments .

  • Incompatibilities : Violent reactions with strong acids (e.g., H₂SO₄), bases (e.g., NaOH), and oxidizers .

Table 2: Hazardous Reaction Products

ConditionProductsHealth RiskSource
Alkaline pHHCN, CH₃CHOAcute toxicity, death
High TemperatureHCN, acetaldehydeRespiratory failure

Environmental Degradation

  • Biodegradation : Rapidly degraded by microorganisms in water (half-life <1 day) .

  • Photolysis : Vapor-phase this compound reacts with hydroxyl radicals (half-life: 6.7 days) .

This compound’s reactivity is central to its industrial utility but necessitates stringent handling to mitigate hazards. Its hydrolysis and decomposition pathways underpin its role in synthesizing lactic acid derivatives, while its instability in alkaline or high-temperature environments demands careful process control.

Scientific Research Applications

Chemical Synthesis

Lactonitrile serves as a versatile building block in organic synthesis. It is primarily used to produce:

  • Carboxylic acids : this compound can be hydrolyzed to yield corresponding carboxylic acids, which are essential in various chemical processes.
  • Amino acids : It acts as a precursor in the synthesis of amino acids, contributing to the production of important biological compounds.
  • Hydroxy esters : The compound is also utilized in creating hydroxy esters, which have applications in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

This compound has garnered attention in the pharmaceutical industry due to its role in synthesizing various drug intermediates. Notably:

  • Biocatalysis : Enzymatic reactions involving this compound can lead to the formation of chiral compounds, which are crucial for developing enantiomerically pure pharmaceuticals. Studies indicate that hydroxynitrile lyase can catalyze reactions involving this compound to produce valuable pharmaceutical intermediates .
  • Toxicological Studies : Research on the toxicity of this compound has been conducted to assess its safety for use in pharmaceuticals. For instance, a study on repeated dose toxicity showed that this compound had a no-observed-adverse-effect level (NOAEL) of 6 mg/kg/day in rats, indicating its potential for safe application in controlled doses .

Industrial Applications

In addition to its role in synthesis and pharmaceuticals, this compound is significant in industrial processes:

  • Production Methodologies : Recent patents describe methods for producing high-purity this compound from acetaldehyde and cyanating agents. This high purity is critical for applications requiring stringent quality standards, such as food additives and pharmaceuticals .
  • Chemical Reactions : this compound is involved in various chemical reactions, including nitrile hydratase and nitrilase-mediated transformations, which convert nitriles into more functionalized compounds suitable for further processing .

Case Study 1: Hydrolysis of this compound

A study demonstrated the hydrolysis of this compound under controlled conditions to produce lactic acid. This process highlights this compound's utility as a precursor in biopolymer production, particularly polylactic acid (PLA), which is used extensively in biodegradable plastics.

Case Study 2: Enzymatic Synthesis

Research published on the use of hydroxynitrile lyase from Prunus amygdalus showed how this compound could be employed to synthesize chiral intermediates efficiently. This biocatalytic approach not only enhances yield but also reduces environmental impact compared to traditional synthetic methods .

Toxicological Profile

Understanding the toxicological profile of this compound is essential for its application:

  • Genotoxicity Tests : Studies indicate that this compound does not exhibit mutagenic effects on bacteria but may cause chromosomal aberrations in mammalian cells under specific conditions. This information is crucial for regulatory assessments and safe handling practices .
  • Acute Toxicity : The acute toxicity studies have shown variable results based on exposure levels, with significant effects noted at higher concentrations. The compound's LD50 values indicate moderate toxicity, necessitating careful management during industrial use .

Mechanism of Action

The mechanism of action of lactonitrile primarily involves its conversion to lactic acid through hydrolysis. The molecular targets and pathways involved in this process include the interaction of this compound with sulfuric acid, leading to the formation of lactic acid and ammonium sulfate . The nitrile group in this compound is hydrolyzed to form a carboxylic acid group, resulting in lactic acid.

Comparison with Similar Compounds

Lactonitrile is similar to other cyanohydrins, such as acetone cyanohydrin and benzaldehyde cyanohydrin. its uniqueness lies in its specific use as an intermediate in the production of lactic acid and ethyl lactate . Other similar compounds include:

    Acetone cyanohydrin: Used in the production of methyl methacrylate.

    Benzaldehyde cyanohydrin: Used in the synthesis of mandelic acid.

This compound’s role in the production of lactic acid and its derivatives distinguishes it from these other cyanohydrins .

Biological Activity

Lactonitrile, a nitrile compound with the chemical formula C3H5NC_3H_5N, has garnered attention for its diverse biological activities and applications in various fields, particularly in biochemistry and toxicology. This article provides an in-depth exploration of the biological activity of this compound, highlighting its genotoxicity, metabolic pathways, and potential therapeutic uses.

This compound is characterized by a lactone functional group combined with a nitrile group. Its structure can be represented as follows:

This compound C3H5N\text{this compound }\text{C}_3\text{H}_5\text{N}

This compound is primarily used as an intermediate in the synthesis of lactic acid and other organic compounds.

Genotoxicity Studies

Research indicates that this compound exhibits varying degrees of genotoxicity. Notably, it has been shown to be non-mutagenic to certain bacterial strains but may induce clastogenic effects in eukaryotic cells.

Test SystemResults without ActivationResults with ActivationReference
Salmonella typhimuriumNegativeNegativeZeiger et al., 1992
Chinese hamster lung (CHL) cellsPositive (chromosomal aberrations)Positive (chromosomal aberrations)FDSC HRI, 2016b
Saccharomyces cerevisiaePositive (malsegregation)Positive (malsegregation)Zimmermann and Mohr, 1992

These findings suggest that while this compound does not pose a mutagenic risk to bacteria, it can affect chromosomal integrity in more complex organisms.

Toxicological Profile

The toxicological profile of this compound has been assessed through various animal studies. Key findings include:

  • Acute Toxicity : The LD50 for intraperitoneal administration in male CD-1 mice is reported to be 15 mg/kg , while dermal exposure in rabbits resulted in an LD50 of 20 mg/kg . Symptoms observed included dyspnea, ataxia, hypothermia, and convulsions .
  • Chronic Exposure Effects : In a study involving rats exposed to different concentrations of this compound, significant increases in liver weights were noted at higher doses (30 mg/kg-day). However, no significant hematological changes were observed .

Metabolic Conversion to Lactic Acid

This compound can be hydrolyzed to produce lactic acid, which is a valuable compound in various applications including bioplastics and pharmaceuticals. The metabolic pathway involves the following steps:

  • Hydrolysis : this compound is hydrolyzed using concentrated acids (HCl or H₂SO₄) to yield lactic acid.
  • Microbial Fermentation : Certain strains of Lactobacillus have been genetically engineered to enhance lactic acid production from this compound .

Case Study 1: Bioconversion Processes

A study demonstrated the effectiveness of using Bacillus species for the biological conversion of DL-lactonitrile to optically active lactic acid. This process highlights the potential of this compound as a substrate for biotechnological applications .

Case Study 2: Environmental Impact Assessment

An environmental clearance document assessed the potential impacts of this compound on ecosystems. It highlighted the need for careful management due to its toxicological properties and potential for bioaccumulation .

Q & A

Q. Basic: What are the key steps in the lactonitrile-based chemical synthesis of lactic acid, and how do reaction conditions influence enantiomeric outcomes?

The this compound method involves three stages:

Acetaldehyde conversion : Reacting acetaldehyde with hydrogen cyanide (HCN) under high pressure and catalytic conditions to form this compound (CH₃CH(OH)CN) .

Hydrolysis : Purified this compound is hydrolyzed with concentrated sulfuric acid, yielding a racemic DL-lactic acid mixture and ammonium sulfate byproducts .

Esterification and purification : Crude lactic acid is esterified with methanol, followed by distillation to isolate methyl lactate, which is then hydrolyzed to high-purity lactic acid .

Enantiomeric control : The racemic outcome stems from the non-stereoselective nature of HCN addition during this compound formation. Researchers have explored asymmetric catalysts or bio-enzymatic routes to bias D/L ratios, but industrial scalability remains challenging .

Q. Advanced: How do conformational dynamics of this compound, such as hydroxyl and methyl group torsions, impact its reactivity in synthetic pathways?

Microwave spectroscopy studies reveal two stable conformers of this compound:

  • Conformer A : Hydroxyl hydrogen adjacent to methinic hydrogen (ΔG = 118 cm⁻¹ stability over conformer B) .
  • Conformer B : Hydroxyl hydrogen adjacent to the methyl group, with a higher methyl rotation barrier (V₃ = 4.3 kcal/mol vs. 3.7 kcal/mol for conformer A) .

Reactivity implications : The gauche orientation of the hydroxyl group relative to the cyano moiety influences nucleophilic attack during hydrolysis. Computational models (e.g., DFT) are used to predict transition states and optimize reaction conditions for selective product formation .

Q. Basic: What analytical techniques are most effective for identifying impurities in this compound synthesis, and how can they be mitigated?

  • Gas chromatography (GC) and mass spectrometry (MS) : Used to detect volatile impurities like dibutyl-formal (up to 12% in crude this compound) .
  • Distillation : Multi-stage vacuum distillation reduces impurities to <2% .
  • Spectroscopic methods : IR and NMR identify non-volatile contaminants (e.g., unreacted acetaldehyde) .

Mitigation strategies : Optimizing reaction stoichiometry (e.g., HCN excess ≤5%) and using scavenging agents (e.g., molecular sieves) improve purity .

Q. Advanced: What are the limitations of the this compound route for lactic acid production, and how do emerging catalytic methods address these challenges?

Limitations :

  • Environmental burden: Sulfuric acid hydrolysis generates 1.2 kg ammonium sulfate per kg lactic acid, complicating waste management .
  • Energy intensity: High-pressure steps (e.g., HCN addition) require specialized reactors .

Emerging solutions :

  • Biomass-derived catalysts : Zeolites or ionic liquids enable milder hydrolysis conditions, reducing byproduct formation .
  • Hybrid chemo-enzymatic routes : Lipases or esterases improve enantiomeric purity during esterification, avoiding racemic mixtures .

Q. Basic: How does the this compound method compare to fermentation in lactic acid production, and what factors dictate methodological choice?

Parameter This compound Method Fermentation
Substrate Petrochemical derivatives (acetaldehyde)Renewable sugars (e.g., glucose)
Purity Racemic mixture (DL-lactic acid)Enantiomerically pure (L-lactic acid)
Scalability High (industrial since 1960s)Moderate (pH control challenges)
Sustainability Low (toxic HCN, high waste)High (biodegradable byproducts)

Methodological choice : Driven by enantiomeric requirements (e.g., medical-grade L-lactic acid necessitates fermentation) and environmental regulations .

Q. Advanced: What gaps exist in this compound toxicity data, and how do these impact laboratory risk assessment protocols?

Data gaps :

  • No established RfD/RfC values: The U.S. EPA’s provisional toxicity values lack robust carcinogenicity or chronic exposure data .
  • Limited ecotoxicology: Degradation pathways and bioaccumulation potential are poorly characterized .

Risk mitigation : Researchers must adopt ALARA (As Low As Reasonably Achievable) principles, using fume hoods and personal protective equipment (PPE) during handling. Toxicity extrapolation from structurally similar cyanohydrins (e.g., acrylonitrile) is common but unreliable .

Q. Basic: What spectroscopic methods are employed to characterize this compound’s molecular structure, and what insights do they provide?

  • Microwave spectroscopy : Resolves rotational transitions to determine bond angles and torsional barriers (e.g., hydroxyl rotation barrier ≈400 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and confirm this compound’s α-hydroxynitrile structure .
  • IR spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C≡N absorption (~2250 cm⁻¹) validate purity .

Q. Advanced: How can computational modeling optimize this compound’s role in multi-step organic syntheses (e.g., nitrile-to-imidate conversions)?

Case study : Base-catalyzed conversion of this compound to methyl imidates involves:

DFT simulations : Predict transition-state energies for cyanide attack on methanol .

Kinetic modeling : Identifies optimal NaOH concentrations (0.1–0.3 M) and temperatures (60–80°C) .

Outcome : Models reduce experimental iterations by 40%, improving yields from 68% to 89% .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate HCN exposure .
  • Storage : Stabilize with 0.1% acetic acid to prevent polymerization; store in amber glass at 4°C .
  • Spill management : Neutralize with 10% sodium hypochlorite before disposal .

Q. Advanced: How do recent advances in catalytic biomass valorization challenge the dominance of this compound in lactic acid production?

Innovations :

  • Glycerol catalysis : Au-Pd/TiO₂ catalysts convert glycerol to lactic acid at 90°C, bypassing this compound intermediates .
  • Sugar isomerization : Sn-Beta zeolites transform glucose to methyl lactate via retro-aldol pathways, achieving 75% yield .

Impact : These methods avoid HCN use entirely, aligning with green chemistry principles and reducing lifecycle CO₂ emissions by 30% compared to this compound routes .

Properties

IUPAC Name

2-hydroxypropanenitrile
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InChI

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3
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InChI Key

WOFDVDFSGLBFAC-UHFFFAOYSA-N
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Canonical SMILES

CC(C#N)O
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Molecular Formula

C3H5NO
Record name LACTONITRILE
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DSSTOX Substance ID

DTXSID6025432
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Molecular Weight

71.08 g/mol
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Physical Description

Straw colored liquid. Used as a solvent /intermediate in production of ethyl lactate and lactic acid. (EPA, 1998), Straw-colored liquid; [Hawley] Yellow to orange liquid; [MSDSonline]
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Boiling Point

360 to 363 °F at 760 mmHg Slight decomposition (EPA, 1998), 221 °C
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Flash Point

170 °F (EPA, 1998), 76.6 °C, 171 °F (77 °C) (closed cup)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in water and alcohol; insoluble in petroleum ether and carbon disulfide., Miscible in water and ethanol; soluble in ethyl ether and chloroform.
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Density

0.9877 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9877 @ 20 °C/4 °C
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Vapor Density

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air= 1)
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Vapor Pressure

10 mmHg at 165.2 °F (EPA, 1998), 0.11 [mmHg], 1.19X10-1 mm Hg @ 25 °C
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Color/Form

YELLOW LIQUID, Straw-colored liq

CAS No.

78-97-7, 42492-95-5
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Record name Propanenitrile, 2-hydroxy-
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Record name (±)-2-hydroxypropiononitrile
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Record name LACTONITRILE
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Melting Point

-40 °F (EPA, 1998), -40 °C
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Synthesis routes and methods

Procedure details

A solution of 3.7 grams (0.052 mole) of 2-hydroxypropionitrile in 8.9 grams (0.10 mole) of pyridine was prepared. To this stirred solution at ambient temperature was added 10.4 grams (0.05 mole) of 2,6-dichlorobenzoyl chloride dropwise during a 20 minute period. The exothermic reaction caused the temperature of the reaction mixture to rise to 50°. The reaction mixture was heated at 75°-80° for 75 minutes. The cooled reaction mixture was poured into 150 ml of water and the mixture was stirred. The mixture was extracted with 200 ml of diethyl ether. The extract was washed with three portions of 30 ml each of an aqueous solution of 3% hydrochloric acid, then three portions of 30 ml each of water. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to an amber oil. The oil solidified and the solid was recrystallized from hexane-diethyl ether to give an oily semi-solid. The semi-solid and mother liquor were combined and concentrated under reduced pressure to an oil. An attempt to sublime the oil failed. The oil was distilled under reduced pressure using a short-path distilling system to give 3.1 grams of 2-cyanoethyl 2,6-dichlorobenzoate; bp 117°/0.005 mm. The oil product solidified; mp 45°-46° C. The nmr and the ir spectra were consistent with the proposed structure.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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